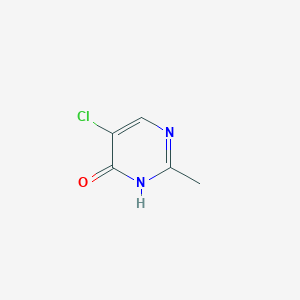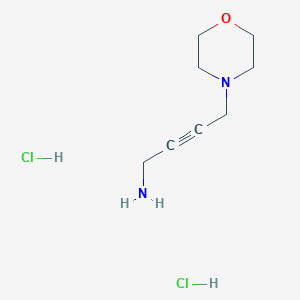![molecular formula C16H16ClN3 B1419842 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204297-69-7](/img/structure/B1419842.png)
7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied .Molecular Structure Analysis
The fused pyrazole and pyrimidine rings in the title compound are almost coplanar, their planes being inclined to one another by 0.8 (2)° . The mean plane of the fused ring system is nearly coplanar with the phenyl ring, as indicated by the dihedral angle between their planes of 9.06 (7)° .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
The IR, 1H NMR, and 13C NMR data for a similar compound were reported as follows: IR: 3314, 3246, and 3183 (NH2 and NH), 2212 (CN), 1658 cm−1 (CO). 1H NMR: δ 2.33 (s, 3H), 2.58 (s, 3H, -SCH3), 6.84 (s, 2H, exchanged by D2O), 7.31 (d, J = 8.50 Hz, 2H), 7.46 (d, J = 8.50 Hz, 2H), 8.62 (s, 1H), 11.08 ppm (s, 1H, exchanged by D2O). 13C NMR: δ 13.37 (-SCH3), 21.27 (–CH3), 89.60 (C-6), 112.95 (C-3), 117.14, 121.05 (2C), 129.28 (2C), 134.86, 136.19, 152.53 (C-4), 156.78 (C-2), 159.58 (C-5), 161.41, 165.83 ppm (C-7) .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives have been studied for their molecular structure and hydrogen bonding properties. These compounds exhibit unique hydrogen bonding leading to the formation of different molecular structures and frameworks, which are of interest in the field of crystallography and material science (Portilla et al., 2006).
Antitumor and Antibacterial Activities
Several derivatives of pyrazolo[1,5-a]pyrimidine, including structures similar to 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, have shown promising antitumor and antibacterial activities. These compounds have been synthesized and tested for their effectiveness against various cancer cell lines and bacterial strains, offering potential applications in medicinal chemistry and drug development (Xin, 2012), (El-Naggar et al., 2018), (He et al., 2020).
Synthesis and Chemical Reactions
Research has been conducted on the regioselective synthesis and chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. These studies provide insights into new methods for creating various substituted derivatives, contributing to the advancement of organic synthesis and chemical engineering (Drev et al., 2014), (Zahedifar et al., 2016).
Drug Discovery and Pharmacology
Pyrazolo[1,5-a]pyrimidine derivatives, including similar structures to 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, have been evaluated for their potential in drug discovery, particularly in the areas of antiherpetic, antiulcer, and anti-mycobacterial activities. These studies contribute to the understanding of the pharmacological properties of these compounds and their potential therapeutic applications (Johns et al., 2003), (Doria et al., 1986), (Sutherland et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Related compounds have been shown to inhibit their targets by binding to specific sites, thereby preventing the normal functioning of the target .
Biochemical Pathways
Compounds that inhibit cdk2, like some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
Compounds that inhibit cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .
Safety and Hazards
While specific safety and hazards information for “7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” was not found, it’s important to note that similar compounds may have safety considerations. For example, 2-Chloropyrimidine has hazard statements H302 - H319, indicating it is harmful if swallowed and causes serious eye irritation .
Zukünftige Richtungen
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
7-chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-9-5-6-10(2)13(7-9)15-12(4)19-20-14(17)8-11(3)18-16(15)20/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBCBUKUBFSNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C3N=C(C=C(N3N=C2C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156722 | |
| Record name | 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
1204297-69-7 | |
| Record name | 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)





